1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
This compound belongs to the 4-hydroxyquinoline-2-one carboxamide family, characterized by a quinoline core substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide moiety at position 2. The unique structural features include:
- 6-Fluoro-1,3-benzothiazol-2-yl substituent: Introduces electron-withdrawing effects and bioisosteric properties, which may influence binding to biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C21H18FN3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H18FN3O3S/c1-2-3-10-25-15-7-5-4-6-13(15)18(26)17(20(25)28)19(27)24-21-23-14-9-8-12(22)11-16(14)29-21/h4-9,11,26H,2-3,10H2,1H3,(H,23,24,27) |
InChI Key |
TXVFYXIIVSHGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-fluoro-1,3-benzothiazole and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but might include controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups into the benzothiazole or quinoline rings.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of quinoline derivatives, including 1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and pro-apoptotic signaling. For instance, derivatives have demonstrated significant activity against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values indicating potent anti-proliferative effects .
- Case Studies : A study reported that a related compound achieved an IC50 of 1.2 µM against MCF-7 cells, suggesting that structural modifications can enhance efficacy . These findings indicate that this compound may exhibit similar or improved anti-cancer properties.
Antibacterial Activity
The antibacterial properties of fluorinated compounds are well-documented:
- Activity Spectrum : Compounds similar to 1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, fluorinated imines have been reported to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Synthetic Routes
The synthesis of this compound involves several key steps that leverage established methodologies in organic chemistry:
- Starting Materials : The synthesis typically begins with readily available quinoline precursors.
- Fluorination : The incorporation of fluorine is achieved through electrophilic aromatic substitution or other fluorination techniques.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the benzothiazole and quinoline moieties.
Research Insights
Research has indicated that modifications to the core structure can lead to enhanced biological activities. For instance, varying substituents on the quinoline ring can significantly impact the compound's pharmacokinetic properties and overall efficacy .
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The following table summarizes key structural analogs and their substituents:
Physicochemical Properties
Research Findings and Implications
- Fluorine’s Role: The 6-fluoro group on the benzothiazole ring () enhances metabolic stability and target affinity compared to non-fluorinated analogs, making the target compound a candidate for prolonged therapeutic action .
- Butyl vs. Smaller Chains : The 1-butyl group in the target compound and its analogs improves bioavailability compared to shorter alkyl chains, as seen in and .
- Safety Profile : Unlike the chloropropyl analog (), the target compound’s fluorine and benzothiazole moieties likely reduce reactive metabolite formation, aligning with safer drug design principles .
Biological Activity
The compound 1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a derivative of the quinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molecular Weight : 365.42 g/mol
This compound features a quinoline core substituted with a benzothiazole moiety and a butyl group, which may influence its biological properties.
Antibacterial Activity
Recent studies have indicated that derivatives of 2-oxo-1,2-dihydroquinoline exhibit significant antibacterial activity against various bacterial strains. Here are some findings related to the compound in focus:
Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of the compound was evaluated against several pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results are summarized in Table 1.
The compound demonstrated potent activity against E. coli, with an MIC significantly lower than that of standard antibiotics like kanamycin.
The antibacterial mechanism is primarily attributed to the inhibition of bacterial fatty acid synthesis pathways. Specifically, the compound acts as an inhibitor of the enzyme ecKAS III (β-ketoacyl-acyl carrier protein synthase III), which plays a crucial role in fatty acid biosynthesis in bacteria. The half-maximal inhibition constant (IC50) for this enzyme was reported to be 5.6 µM, indicating strong inhibitory potential .
Case Studies
Several case studies have explored the biological activity of similar compounds within the quinoline family:
-
Study on Antimicrobial Efficacy :
A research study synthesized various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline and evaluated their antimicrobial properties. Compounds with similar structural features to our target compound showed promising results against multidrug-resistant strains . -
Docking Studies :
Molecular docking studies indicated that the binding affinity of the compound to ecKAS III was significantly enhanced due to the presence of the fluorine atom in the benzothiazole ring, which increases lipophilicity and electron-withdrawing properties .
Q & A
What synthetic strategies are recommended for preparing 1-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and its analogs?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzothiazole and quinoline precursors. Key steps include:
- Condensation reactions between 6-fluoro-1,3-benzothiazol-2-amine and quinoline-3-carboxylic acid derivatives under reflux conditions (e.g., ethanol, 60–80°C) .
- Purification via flash chromatography using gradients of dichloromethane/ethanol (98:2) or ethyl acetate/hexane (4:6) to isolate intermediates .
- Crystallization with ethanol/water mixtures to improve purity (yields: 20–70%) .
- Characterization using H/C NMR and FTIR to confirm carbonyl (C=O, 1675–1720 cm) and NH (3199–3214 cm) groups .
How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Prioritize spectroscopic and computational methods:
- NMR spectroscopy : Analyze H NMR signals for aromatic protons (δ 7.15–8.18 ppm) and NH groups (δ 10.85 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1720 cm) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related benzothiazole derivatives .
What standardized protocols are used for evaluating antibacterial activity in similar compounds?
Methodological Answer:
Follow the microdilution method outlined in :
- Bacterial strains : Use Gram-positive (e.g., Staphylococcus aureus ATCC 6538) and Gram-negative (e.g., Escherichia coli ATCC 35210) pathogens .
- Inoculum preparation : Adjust bacterial suspensions to 1.0 × 10 CFU/mL in sterile saline .
- MIC/MBC determination :
- Test concentrations in 96-well plates (100 µL broth/well) with 1.0 × 10 CFU/well.
- Incubate at 37°C for 24 hours; measure optical density at 655 nm to define MIC (no visible growth) and MBC (99.5% killing) .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Advanced Strategy:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzothiazole ring to enhance antibacterial potency, as seen in analogs with MICs of 8–32 µg/mL .
- Side-chain variation : Replace the 1-butyl group with shorter alkyl chains to improve solubility while maintaining activity .
- Computational modeling : Perform docking studies with bacterial targets (e.g., E. coli DNA gyrase) to predict binding affinities .
How should contradictory data in antimicrobial assays be resolved?
Advanced Approach:
- Standardize assay conditions : Control variables like bacterial strain source (e.g., ATCC vs. clinical isolates) and solvent concentration (e.g., ≤5% DMSO) .
- Validate via orthogonal assays : Compare microdilution results with agar diffusion or time-kill kinetics.
- Statistical analysis : Perform triplicate experiments with ANOVA to assess significance of MIC/MBC variations .
What strategies improve the compound’s solubility and bioavailability?
Advanced Methodology:
- Prodrug design : Introduce phosphate or acetyl groups at the 4-hydroxy position to enhance aqueous solubility .
- Formulation optimization : Use cyclodextrin complexes or lipid-based nanoparticles for in vivo delivery.
- LogP adjustment : Reduce hydrophobicity by substituting the butyl chain with polyethylene glycol (PEG) linkers .
How can computational modeling guide target identification?
Advanced Strategy:
- Molecular docking : Screen against targets like HIV-1 protease (IC < 1 µM for benzothiazole derivatives) or bacterial topoisomerases .
- Pharmacophore mapping : Identify essential motifs (e.g., benzothiazole core, carboxamide linkage) for binding.
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., CYP450 inhibition, plasma protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
